Diphenoxymethoxybenzene
Description
Diphenoxymethoxybenzene (systematic IUPAC name: 1-methoxy-3,5-diphenoxybenzene) is a tri-substituted benzene derivative featuring a methoxy group and two phenoxy substituents. This compound is structurally characterized by a central benzene ring with alternating electron-donating groups (methoxy and phenoxy), which influence its electronic properties, solubility, and reactivity.
Properties
CAS No. |
16737-44-3 |
|---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
diphenoxymethoxybenzene |
InChI |
InChI=1S/C19H16O3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,19H |
InChI Key |
BSNNCWZXRJKCBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’,1’'-[Methylidynetris(oxy)]tris[benzene] can be synthesized through various organic synthesis methods. One common approach involves the reaction of phenol with formaldehyde in the presence of an acid catalyst, leading to the formation of the desired compound . The reaction typically requires controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 1,1’,1’'-[Methylidynetris(oxy)]tris[benzene] often involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1’,1’'-[Methylidynetris(oxy)]tris[benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,1’,1’'-[Methylidynetris(oxy)]tris[benzene] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’,1’'-[Methylidynetris(oxy)]tris[benzene] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
1-Methoxy-3,5-dinitrobenzene
- Structure: Benzene with methoxy (-OCH₃) and two nitro (-NO₂) groups.
- Key Differences: Nitro groups are strong electron-withdrawing substituents, whereas phenoxy groups in diphenoxymethoxybenzene are electron-donating. This contrast significantly alters reactivity; nitro derivatives are more prone to electrophilic substitution at meta positions, while phenoxy-substituted compounds may favor ortho/para reactivity .
4-(Difluoromethoxy)toluene
- Structure : Toluene (methylbenzene) with a difluoromethoxy (-OCF₂H) group.
- Key Differences: The difluoromethoxy group introduces electronegative fluorine atoms, enhancing stability against hydrolysis compared to methoxy groups. This compound lacks halogen substituents but has bulkier phenoxy groups, which may reduce solubility in polar solvents .
((3-Methoxyphenyl)methylene)dibenzene
- Structure : A benzylidene-linked compound with methoxy and benzene substituents.
Physicochemical Properties
Reactivity Trends
- This compound’s electron-rich aromatic ring may undergo electrophilic substitution (e.g., sulfonation, halogenation) at positions ortho to the methoxy group.
- In contrast, nitro-substituted analogs exhibit reduced electrophilic reactivity but are more susceptible to reduction reactions (e.g., nitro to amine conversion) .
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